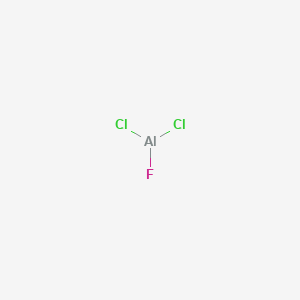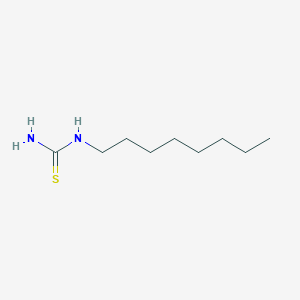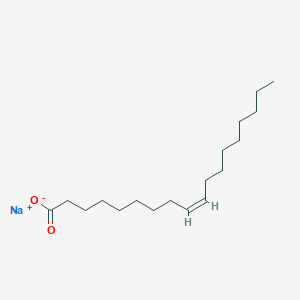
Oléate de sodium
Vue d'ensemble
Description
L’oléate de sodium est le sel de sodium de l’acide oléique, un acide gras monoinsaturé. Il est couramment utilisé comme émulsifiant, tensioactif et détergent. Ce composé est une poudre blanche à légèrement jaune avec une légère odeur de suif. L’this compound est soluble dans l’eau et l’alcool, et il est largement utilisé dans diverses applications industrielles et scientifiques en raison de ses propriétés uniques .
Applications De Recherche Scientifique
Sodium oleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of lipid membranes and micelle formation.
Medicine: Investigated for its potential in enhancing antibiotic efficacy and disrupting biofilm formation.
Industry: Utilized in the production of soaps, detergents, and as a flotation agent in mineral processing
Mécanisme D'action
L’oléate de sodium exerce ses effets principalement par ses propriétés tensioactives. Il perturbe l’intégrité du biofilm et améliore la pénétration des antibiotiques en déstabilisant les biofilms établis. Cette action est médiée par l’interaction avec les membranes lipidiques et la formation de micelles. De plus, l’this compound peut induire une stéatose et une inflammation dans les hépatocytes, impliquant des voies telles que le récepteur Toll-like 2 et le facteur nucléaire-κB .
Composés similaires :
Stéarate de sodium : Un autre sel de sodium d’un acide gras, utilisé de manière similaire comme tensioactif et émulsifiant.
Palmitate de sodium : Un sel de sodium de l’acide palmitique, également utilisé dans les savons et les détergents.
Laurate de sodium : Un sel de sodium de l’acide laurique, couramment utilisé dans les produits de soins personnels.
Unicité : L’this compound est unique en raison de sa structure monoinsaturée, qui confère des propriétés spécifiques telles qu’un point de fusion inférieur et une meilleure solubilité dans l’eau par rapport aux sels d’acides gras saturés tels que le stéarate de sodium .
Analyse Biochimique
Biochemical Properties
Sodium Oleate plays a significant role in biochemical reactions, particularly in the hydration of unsaturated fatty acids. This enzyme requires an FAD cofactor that functions to optimize the active site structure .
Molecular Mechanism
The molecular mechanism of Sodium Oleate primarily involves its interaction with oleate hydratase. The enzyme requires an FAD cofactor for its function, and Sodium Oleate’s role in this reaction is to serve as the substrate for the hydration reaction . This leads to changes in gene expression and enzyme activation or inhibition.
Metabolic Pathways
Sodium Oleate is involved in the metabolic pathway of unsaturated fatty acid hydration, where it interacts with the enzyme oleate hydratase
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’oléate de sodium est généralement synthétisé par la neutralisation de l’acide oléique avec de l’hydroxyde de sodium. La réaction est effectuée dans une solution alcoolique, et le produit est obtenu par évaporation du solvant. La réaction peut être représentée comme suit :
C18H34O2+NaOH→C18H33NaO2+H2O
Méthodes de production industrielle : Dans les milieux industriels, l’this compound est produit par saponification de graisses et d’huiles contenant de l’acide oléique. Le processus implique le chauffage des graisses ou des huiles avec de l’hydroxyde de sodium, suivi de la purification et du séchage de l’this compound résultant {_svg_3}.
Types de réactions :
Neutralisation : L’this compound est formé par la neutralisation de l’acide oléique avec de l’hydroxyde de sodium.
Hydrolyse : L’this compound peut subir une hydrolyse pour produire de l’acide oléique et de l’hydroxyde de sodium.
Oxydation : L’this compound peut être oxydé pour produire divers produits d’oxydation, y compris des aldéhydes et des cétones.
Réactifs et conditions courants :
Neutralisation : L’hydroxyde de sodium est utilisé comme réactif.
Hydrolyse : L’eau est utilisée en conditions acides ou basiques.
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.
Principaux produits formés :
Neutralisation : this compound et eau.
Hydrolyse : Acide oléique et hydroxyde de sodium.
Oxydation : Aldéhydes, cétones et autres produits d’oxydation
4. Applications de recherche scientifique
L’this compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme tensioactif et émulsifiant dans diverses réactions et formulations chimiques.
Biologie : Utilisé dans l’étude des membranes lipidiques et de la formation de micelles.
Médecine : Envisagé pour son potentiel d’amélioration de l’efficacité des antibiotiques et de perturbation de la formation de biofilms.
Industrie : Utilisé dans la production de savons, de détergents et comme agent de flottation dans le traitement des minerais
Comparaison Avec Des Composés Similaires
Sodium stearate: Another sodium salt of a fatty acid, used similarly as a surfactant and emulsifier.
Sodium palmitate: A sodium salt of palmitic acid, also used in soaps and detergents.
Sodium laurate: A sodium salt of lauric acid, commonly used in personal care products.
Uniqueness: Sodium oleate is unique due to its monounsaturated structure, which imparts specific properties such as lower melting point and better solubility in water compared to saturated fatty acid salts like sodium stearate .
Propriétés
Numéro CAS |
143-19-1 |
|---|---|
Formule moléculaire |
C18H34O2.Na C18H34NaO2 |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
sodium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |
Clé InChI |
ZQCUDFIHJAXGTP-KVVVOXFISA-N |
Impuretés |
GENERALLY CONTAINS SMALL QUANTITIES OF SODIUM SALTS OF STEARIC, ETC, ACIDS. |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O.[Na] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.[Na] |
Color/Form |
WHITE CRYSTALS OR YELLOW AMORPHOUS GRANULES WHITE POWDER |
Densité |
greater than 1.1 at 68 °F (USCG, 1999) |
melting_point |
455 °F (USCG, 1999) 232-235 °C |
Key on ui other cas no. |
143-19-1 |
Description physique |
Oleic acid, [sodium salt] is a light tan solid with a slight tallow-like odor. Sinks and mixes slowly with water. (USCG, 1999) Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid White solid; [Merck Index] Light tan solid; [CAMEO] |
Solubilité |
IN WATER: 10 G/100 CC @ 12 °C; SLIGHTLY SOL IN ETHER SOL IN ABOUT 20 PARTS ALCOHOL 5 percent in distilled water; 7.6 percent in 5 percent bile salts; 11.6 percent in 5 percent bile salts plus 1 percent lecithin |
Synonymes |
osteum sodium oleate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the role of sodium oleate in modifying the surface properties of materials like magnesium hydroxide?
A2: Sodium oleate effectively modifies the surface of materials like magnesium hydroxide (MH) by forming a coating. [] This coating not only enhances the hydrophobicity of the MH particles but also helps maintain their nano-size. [] The improved hydrophobicity and size control contribute significantly to the enhanced flame retardant and mechanical properties when this modified MH is used in applications like HDPE modification. []
Q2: How does sodium oleate impact the stability and morphology of nanobubbles, and what implications does this have on mineral flotation?
A3: Sodium oleate significantly influences the morphology and adsorption behavior of nanobubbles on mineral surfaces, with direct implications for flotation efficiency. [] Research indicates that the hydrophobic tail of the sodium oleate molecule interacts with the nanobubble, while the hydrophilic head remains exposed. [] This interaction leads to the formation of surfactant micelles with nanobubbles at their core, which then adsorb onto the mineral surface via specific interactions between the exposed hydrophilic group and the mineral. [] This specific adsorption, facilitated by sodium oleate, proves more effective than the hydrophobic interactions typically observed between nanobubbles and hydrophobic mineral surfaces, thereby enhancing the flotation process. []
Q3: What is the molecular formula and weight of sodium oleate?
A3: Sodium oleate has the molecular formula C18H33NaO2 and a molecular weight of 304.44 g/mol.
Q4: Are there any spectroscopic techniques used to characterize sodium oleate and its interactions?
A5: Yes, several spectroscopic techniques are employed to characterize sodium oleate and its interactions with other substances. Infrared (IR) spectroscopy is widely used to investigate the adsorption mechanisms of sodium oleate on mineral surfaces. [, , , , ] For instance, shifts in characteristic peaks in the IR spectra provide evidence of chemical interactions, such as the formation of metal oleates. [, , ] Additionally, Fourier Transform Infrared (FTIR) spectroscopy helps analyze the chemical composition of materials before and after modification with sodium oleate. [] X-ray photoelectron spectroscopy (XPS) is another valuable tool for examining the surface chemistry of minerals after interaction with sodium oleate, providing insights into the adsorption process. []
Q5: How does the concentration of sodium oleate affect its performance in various applications?
A6: The concentration of sodium oleate plays a crucial role in dictating its efficacy across various applications. For example, in the context of coal dust explosion mitigation, an optimal concentration of sodium oleate is crucial for enhancing the dispersibility of rock dust particles in wet applications. [] Exceeding this optimal concentration can lead to a decline in dispersibility, making the treatment less effective than using regular wet dust. [] Similarly, in the flotation of fine ilmenite, optimal sodium oleate concentration ensures good floatability within a specific pH range. [] These findings highlight the importance of optimizing sodium oleate concentration for specific applications to achieve desired outcomes.
Q6: Does sodium oleate exhibit any catalytic properties, and if so, are there specific applications leveraging these properties?
A7: While sodium oleate itself might not be a conventional catalyst like transition metal complexes, it plays a critical role in influencing reaction pathways and product formation. For instance, in the synthesis of calcium sulfate whiskers, sodium oleate's selective adsorption on specific crystal faces significantly impacts crystal growth. [] This selective interaction, though not strictly catalytic, governs the morphology and size of the resulting whiskers. [] Therefore, while not a catalyst in the conventional sense, sodium oleate's role in directing crystal growth highlights its potential in material synthesis and nanomaterial fabrication.
Q7: Has computational chemistry been used to study sodium oleate?
A8: Yes, computational techniques, particularly molecular dynamics (MD) simulations, have been employed to gain a deeper understanding of sodium oleate's behavior at the molecular level. [] These simulations provide valuable insights into the interaction mechanisms between sodium oleate and different crystal faces, aiding in the elucidation of crystal growth mechanisms. [] Furthermore, MD simulations can potentially be used to explore the self-assembly behavior of sodium oleate in solution, providing valuable information for applications like drug delivery and material science.
Q8: How do structural modifications of sodium oleate or its analogs influence their activity?
A9: While this specific set of research papers doesn't delve deep into systematic SAR studies of sodium oleate analogs, some inferences can be drawn. For example, in studies examining the impact of fatty acid chain length on biological activity, sodium oleate (C18:1) demonstrated a distinct effect compared to its shorter-chain counterpart, sodium caprylate (C8:0). [] Sodium oleate effectively stimulated GLP-1 release, a crucial hormone in glucose regulation, whereas sodium caprylate showed no significant effect. [] This observation suggests that the length of the fatty acid chain plays a crucial role in dictating the biological activity of these compounds. Further research is needed to explore how specific structural modifications, such as chain length, saturation, and functional group alterations, influence the activity, potency, and selectivity of sodium oleate and its analogs across various applications.
Q9: Are there any specific challenges related to the stability of sodium oleate, and how are these addressed in formulations?
A10: Sodium oleate, being a soap, can undergo hydrolysis in aqueous solutions, potentially impacting its long-term stability and efficacy. [] While the provided research doesn't delve into specific formulation strategies for sodium oleate, it's conceivable that approaches commonly used to enhance the stability of surfactants could be applicable. These strategies may involve adjusting the pH, adding stabilizing agents, or encapsulating sodium oleate within delivery systems like nanoparticles or liposomes to protect it from degradation and control its release.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



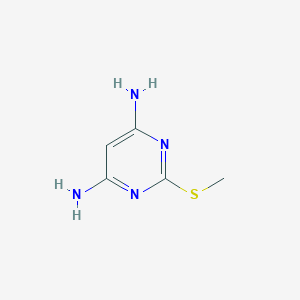
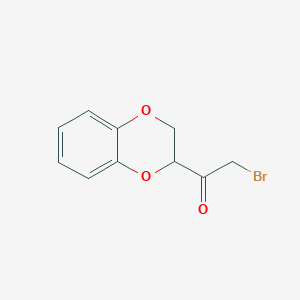
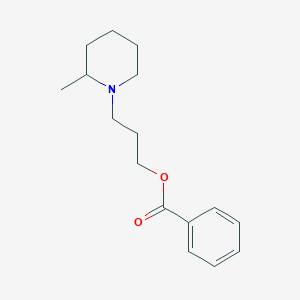

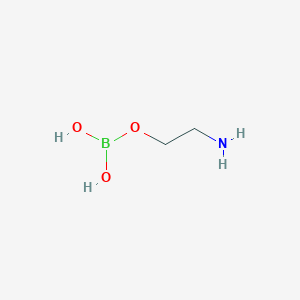


![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)

